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molecular formula C16H14O3 B8611379 2(4H)-Benzofuranone, 7-benzoyl-5,6-dihydro-3-methyl- CAS No. 62050-14-0

2(4H)-Benzofuranone, 7-benzoyl-5,6-dihydro-3-methyl-

Cat. No. B8611379
M. Wt: 254.28 g/mol
InChI Key: RFSHNKCWSIXKFY-UHFFFAOYSA-N
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Patent
US04097522

Procedure details

A mixture of 10 g of 2-benzoyl-cyclohexanone, 5.8 g of pyruvic acid and 0.2 g of sodium dodecylsulfate is heated at 150° for 15 hours. After cooling, the raw reaction product is extracted with ethyl ether and the ether solution is washed with an aqueous solution of sodium bicarbonate, then with water and then dried. The residue which is obtained after removing the solvent (9 g) is chromatographed on an SiO2 column using as an eluent cyclohexane: ethyl ether 7:3. There are obtained 3.2 g of 7-benzoyl-3-methyl-2,4,5,6-tetrahydro-benzo[b]furan-2-one. After recrystallization from hexane-ethyl acetate m.p. is 79°-81°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](O)(=[O:20])[C:17]([CH3:19])=O>C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+]>[C:1]([C:9]1[CH2:14][CH2:13][CH2:12][C:11]2[C:10]=1[O:15][C:16](=[O:20])[C:17]=2[CH3:19])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 150° for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the raw reaction product
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl ether
WASH
Type
WASH
Details
the ether solution is washed with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and then dried
CUSTOM
Type
CUSTOM
Details
The residue which is obtained
CUSTOM
Type
CUSTOM
Details
after removing the solvent (9 g)
CUSTOM
Type
CUSTOM
Details
is chromatographed on an SiO2 column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1CCCC=2C1OC(C2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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